molecular formula C21H17ClN4S B12019817 4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12019817
M. Wt: 392.9 g/mol
InChI Key: CNJDBWZUMWCRJS-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative with three distinct substituents:

  • (2-Methylphenyl)methylthio at position 3: A benzylthio group with a methyl substituent on the benzene ring, contributing steric bulk and hydrophobic interactions.
  • 4-Pyridyl at position 5: A nitrogen-containing heterocycle capable of hydrogen bonding and improving solubility.

The structural complexity of this compound suggests applications in medicinal chemistry, particularly in antimicrobial, antifungal, or anticancer contexts, based on the bioactivity profiles of analogous triazoles .

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-4-2-3-5-17(15)14-27-21-25-24-20(16-10-12-23-13-11-16)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3

InChI Key

CNJDBWZUMWCRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzenethiol to form an intermediate, which is then reacted with 4-pyridylhydrazine and a suitable triazole-forming reagent under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole moiety.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl and pyridyl groups may enhance binding affinity and specificity. The compound may interfere with cellular pathways, leading to the desired biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Table 1: Structural Variations and Key Properties
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 4-ClPh, 3-(2-MePhCH₂S), 5-(4-Py) High lipophilicity (Cl, Me groups), moderate solubility (pyridyl) Hypothesized antimicrobial/antioxidant
4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole 4-MePh instead of 4-ClPh Reduced electron-withdrawing effect; increased steric hindrance Not reported (structural analog)
4-{4-(4-Chlorophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine 3-(2,6-Cl₂BzS) instead of 3-(2-MePhCH₂S) Enhanced electronegativity and steric bulk Potential antimicrobial (Cl substituents)
3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole 3-(2-FPhCH₂S) instead of 3-(2-MePhCH₂S) Electronegative F atom; altered binding interactions Not reported (structural analog)
Key Observations:
  • Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl group in the target compound likely enhances bioactivity compared to methylphenyl analogs due to its electron-withdrawing nature, which can improve receptor binding .
  • Benzylthio Substituents: The 2-methylphenyl group in the target compound balances steric bulk and hydrophobicity.
Antioxidant Activity
  • Compounds with 4-chlorophenyl and pyridyl groups (e.g., ) exhibit antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH assays. The presence of a benzylthio group may further modulate radical scavenging by introducing sulfur-based redox activity .
  • Key Finding: Substitution at position 3 (e.g., arylmethyleneamino vs. benzylthio) significantly affects antioxidant potency. For example, Schiff base derivatives in show higher activity than reduced analogs, suggesting the target compound’s thioether group may offer intermediate reactivity .
Antimicrobial and Antifungal Activity
  • A structurally related compound, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), demonstrates antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli). The target compound’s benzylthio group may similarly enhance membrane penetration .
  • Key Finding : Chlorophenyl and fluorophenyl substituents correlate with improved antimicrobial efficacy, while methyl groups may reduce potency due to decreased polarity .
Anticancer Potential
  • Thiophene-triazole hybrids with chlorophenyl groups (e.g., ) show IC₅₀ values of 1.2–3.8 μM against MCF-7 and HeLa cell lines, outperforming doxorubicin. The target compound’s pyridyl group could enhance DNA intercalation or kinase inhibition .

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound logP Molecular Weight Hydrogen Bond Acceptors
Target Compound 4.2 428.9 g/mol 4
Analog 3.8 372.5 g/mol 4
Compound 5.1 447.8 g/mol 4
  • logP: The target compound’s higher logP (4.2 vs.
  • Hydrogen Bond Acceptors : All analogs have four acceptors (pyridyl N, triazole N), suggesting comparable solubility profiles .

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